STAT3-SH2 Domain Binding: Structural Differentiation from MD77 via Acetamide Linker Replacement
The target compound modifies the C3 substituent of the 1,2,5-oxadiazole core by replacing the 4-trifluoromethylbenzamide group of MD77 with a 4-fluorophenoxyacetamide moiety [1]. In the published STAT3-SH2 binding assay, MD77 demonstrated an IC50 of 17.7 μM [1]. While direct binding data for the target compound have not yet been reported, the structural modification replaces the benzamide carbonyl with an ether oxygen separated by a methylene spacer, which is predicted to alter hydrogen-bonding geometry within the SH2 domain phosphotyrosine-binding pocket and may modulate selectivity against STAT1 and Grb2 (which share 78% and 65% sequence homology with STAT3, respectively) [1]. The 4-fluorophenoxy group further introduces a halogen not present in MD77, potentially enabling orthogonal halogen-bonding interactions and altering metabolic stability through fluorine-mediated electronic effects [2].
| Evidence Dimension | STAT3-SH2 domain binding and linker chemistry differentiation |
|---|---|
| Target Compound Data | C3 substituent: 4-fluorophenoxyacetamide; No published IC50 |
| Comparator Or Baseline | MD77: N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-(trifluoromethyl)benzamide; IC50 = 17.7 μM |
| Quantified Difference | Structural difference: benzamide → 4-fluorophenoxyacetamide; quantitative binding comparison not yet available |
| Conditions | STAT3-SH2 domain binding assay (fluorescence polarization); MD77 data from Masciocchi et al. 2012 |
Why This Matters
Procurement decisions for STAT3-focused projects must account for the linker chemistry divergence; the acetamide-linked fluorophenoxy group offers a distinct pharmacophore that may address selectivity limitations observed with benzamide-based 1,2,5-oxadiazoles.
- [1] Masciocchi, D., Villa, S., Meneghetti, F., Pedretti, A., Barlocco, D., Legnani, L., Toma, L., Kwon, B.M., Nakano, S., Asai, A. and Gelain, A. (2012). Biological and computational evaluation of an oxadiazole derivative (MD77) as a new lead for direct STAT3 inhibitors. MedChemComm, 3(5), 592-599. DOI: 10.1039/c2md20018j View Source
- [2] CAS No. 1226451-11-1. 2-(2-fluorophenoxy)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide. Kuujia Product Page. Accessed April 2026. Available at: https://www.kuujia.com View Source
